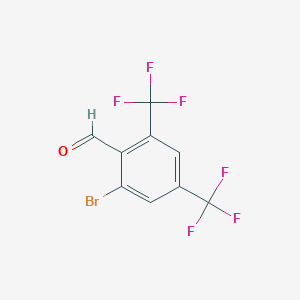

2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde

描述

2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde featuring a bromine substituent at the 2-position and two electron-withdrawing trifluoromethyl (-CF₃) groups at the 4- and 6-positions. This compound is of significant interest in organic synthesis due to the synergistic effects of bromine (a good leaving group) and -CF₃ groups (enhancing electrophilicity and stability). Its applications span pharmaceuticals, agrochemicals, and organocatalysis, particularly in reactions requiring robust electrophilic aldehydes .

属性

IUPAC Name |

2-bromo-4,6-bis(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF6O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQVHPIMVGABOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C=O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination of 4,6-bis(trifluoromethyl)benzaldehyde

- Starting Material: 4,6-bis(trifluoromethyl)benzaldehyde (commercially available or synthesized via regioselective metallation and carboxylation of 1,3-bis(trifluoromethyl)benzene).

- Brominating Agents: Molecular bromine (Br2) or N-bromosuccinimide (NBS) are commonly used.

- Solvents: Suitable solvents include polar aprotic solvents such as dichloromethane or sulfuric acid for enhanced regioselectivity.

- Temperature: Reactions are typically carried out at low temperatures (0–5 °C) initially and then allowed to warm to ambient temperature for completion.

- Reaction Time: Ranges from 2 hours to overnight stirring depending on scale and reagent.

This bromination proceeds regioselectively at the 2-position relative to the trifluoromethyl groups, yielding 2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde with high efficiency.

Industrial Scale Production

- Industrial methods adopt continuous flow reactors to enhance control over reaction parameters and scalability.

- Quality control is stringent to ensure batch-to-batch consistency.

- Large-scale bromination uses optimized stoichiometry and reaction times to maximize yield and minimize by-products.

Detailed Research Findings and Reaction Pathways

A key research study demonstrated the regioselective functionalization of 1,3-bis(trifluoromethyl)benzene derivatives via low-temperature metallation using n-butyllithium and tert-butoxide base, followed by carboxylation with solid carbon dioxide to yield 2,6-bis(trifluoromethyl)benzoic acid. This acid was then brominated using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in concentrated sulfuric acid at 0–5 °C, achieving nearly quantitative yield of 4-bromo-2,6-bis(trifluoromethyl)benzoic acid. Subsequent conversion steps led to the benzaldehyde derivative after reduction and oxidation sequences.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Metallation & Carboxylation | n-BuLi/tert-BuOK, CO2 (solid) | Low temp (-25 to 0°C) | High | Regioselective lithiation at position 2 |

| Bromination | 1,3-Dibromo-5,5-dimethylhydantoin, H2SO4 | 0–5 °C (2h), then RT | ~92 | Regioselective bromination at position 4 |

| Fluorination to acyl fluoride | Sulfur tetrafluoride in autoclave | 20°C (20h), then 120°C (3h) | High | Conversion of acid to benzoyl fluoride |

| Methoxylation | Sodium methoxide in methanol | RT to 120°C (sealed tube) | Moderate | Formation of methoxy derivative intermediate |

| Reduction & Oxidation | Various (e.g., chromium trioxide for oxidation) | Ambient to reflux | Variable | Conversion to benzaldehyde |

Notes on Reaction Mechanisms and Challenges

- Direct formylation of metallated intermediates with DMF or ethyl formate often fails, necessitating carboxylation with CO2.

- Bromination is highly regioselective due to electronic effects of trifluoromethyl groups.

- Esterification of the corresponding benzoic acids is sterically hindered, requiring non-conventional methods or conversion to acyl fluorides.

- The aldehyde group is sensitive and requires careful handling during reduction and oxidation steps to avoid overreaction.

Comparative Analysis of Brominating Agents

| Brominating Agent | Advantages | Disadvantages | Typical Use Case |

|---|---|---|---|

| Molecular Bromine (Br2) | High reactivity, straightforward | Handling hazards, less selective | Small scale, laboratory synthesis |

| N-Bromosuccinimide (NBS) | Controlled bromination, radical-based | May require initiators, slower | Benzylic bromination, mild conditions |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | High regioselectivity, stable solid | Requires acidic medium (H2SO4) | Industrial bromination of acids |

化学反应分析

Types of Reactions

2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Substituted benzaldehyde derivatives with various functional groups.

Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

Reduction Reactions: Alcohols or other reduced derivatives.

科学研究应用

Organic Synthesis

2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde serves as a crucial building block in organic synthesis. It is utilized in the synthesis of complex organic molecules due to its reactivity in nucleophilic substitution and addition reactions. This compound's ability to participate in various organic transformations makes it a versatile reagent in the laboratory.

Biochemical Studies

In biochemistry, this compound is employed as a probe to investigate enzyme-catalyzed reactions and biological pathways. Its electrophilic nature allows it to interact with biomolecules, facilitating studies on enzyme mechanisms and metabolic pathways.

Pharmaceutical Development

This compound has significant relevance in medicinal chemistry as a precursor for synthesizing pharmaceutical compounds. It is utilized in drug discovery processes, particularly for developing new therapeutic agents targeting various diseases. Its unique chemical properties allow for modifications that can enhance drug efficacy and specificity.

Material Science

In the field of materials science, this compound is used in the production of specialty chemicals and agrochemicals. Its properties are exploited to create materials with specific functionalities, such as enhanced thermal stability or chemical resistance.

Case Study 1: Impact on Cancer Cell Lines

A study examining the effects of this compound on MDA-MB-231 breast cancer cells demonstrated that treatment with concentrations as low as 10 µM significantly increased apoptosis rates and altered cell cycle progression. This suggests potential applications in cancer therapy by modulating cellular signaling pathways and influencing gene expression related to cell growth and survival.

Case Study 2: Enzyme Inhibition Mechanism

Research has shown that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. By binding to active sites or allosteric sites of enzymes, it modulates their activity, which can be beneficial for studying metabolic disorders or developing enzyme-targeted therapies.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules; versatile reagent |

| Biochemistry | Probe for enzyme-catalyzed reactions; studies on metabolic pathways |

| Pharmaceutical Research | Precursor for drug development; enhancing therapeutic efficacy |

| Material Science | Production of specialty chemicals; applications in agrochemicals |

作用机制

The mechanism of action of 2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation and reduction reactions .

相似化合物的比较

2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde (CAS: 1009-22-9)

- Structural Difference : Bromine at the 2-position is replaced by chlorine.

- Key Properties :

- Reactivity : The smaller size and lower polarizability of chlorine compared to bromine reduce its leaving-group ability, making the chloro derivative less reactive in nucleophilic aromatic substitution (SNAr) reactions. However, the -CF₃ groups maintain strong electron-withdrawing effects, preserving electrophilicity.

4-(Bromomethyl)benzaldehyde (CAS: 51359-78-5)

- Structural Difference : Lacks -CF₃ groups; bromine is part of a methylene (-CH₂Br) substituent.

- Reactivity : The benzylic bromine in -CH₂Br is highly reactive in alkylation or elimination reactions, contrasting with the aromatic bromine in the target compound, which participates in SNAr or Suzuki couplings.

2-Bromo-3-chloro-6-fluoro-4-methyl-benzaldehyde (CAS: 2368909-40-2)

- Structural Difference : Additional chlorine and fluorine substituents, plus a methyl group.

- Key Properties :

- The mixed halogen substituents create a unique electronic profile, with fluorine enhancing electron withdrawal and chlorine moderating reactivity.

Comparison with Functional Group Analogs

2-Bromo-4,6-bis(trifluoromethyl)benzyl Alcohol

- Structural Difference : Aldehyde group reduced to alcohol (-CH₂OH).

- Key Properties :

- Reactivity: The alcohol derivative is less electrophilic, making it unsuitable for condensation or organocatalytic reactions but useful as a stable intermediate in multistep syntheses.

Breslow Intermediates with 2,4-bis(trifluoromethyl)benzaldehyde

- Structural Context : Analog lacks bromine but shares -CF₃ groups.

- Reactivity: In organocatalysis, Breslow intermediates derived from 2,4-bis(trifluoromethyl)benzaldehyde exhibit enhanced stabilization due to -CF₃ groups.

Data Table: Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | LogP | Key Reactivity Features |

|---|---|---|---|---|---|---|

| 2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde | C₉H₃BrF₆O | 315.02 | N/A | N/A | ~3.0* | High electrophilicity; SNAr, Suzuki |

| 2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde | C₈H₇ClF₆O | 270.59 | 337.5 | N/A | 2.62 | Moderate SNAr reactivity |

| 4-(Bromomethyl)benzaldehyde | C₈H₇BrO | 199.05 | N/A | N/A | ~1.8 | Benzylic bromine for alkylation |

| 2-Bromo-3-chloro-6-fluoro-4-methyl-benzaldehyde | C₈H₅BrClFO | 251.48 | N/A | N/A | ~2.5 | Steric hindrance; mixed halogen effects |

| 2-Bromo-4,6-bis(trifluoromethyl)benzyl Alcohol | C₉H₅BrF₆O | 317.04 | N/A | N/A | ~2.0 | Reduced electrophilicity; stable intermediate |

*Estimated based on structural analogs.

生物活性

2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes bromine and trifluoromethyl groups that enhance its electrophilic properties. This article delves into the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies associated with this compound.

The biochemical properties of this compound are primarily influenced by its electron-withdrawing trifluoromethyl groups. These groups increase the compound's electrophilicity, allowing it to participate in various biochemical reactions. It serves as a valuable reagent in organic synthesis, particularly in modifying biomolecules such as peptides and nucleotides.

| Property | Description |

|---|---|

| Molecular Formula | C8H4BrF6O |

| Molecular Weight | 305.01 g/mol |

| Solubility | Soluble in organic solvents (e.g., DMSO, acetone) |

| Reactivity | High reactivity due to electrophilic nature |

Cellular Effects

Research indicates that this compound significantly influences cellular processes. It has been shown to modulate cell signaling pathways and gene expression, impacting cellular metabolism and energy production. The compound can alter the phosphorylation states of key signaling proteins by affecting the activity of kinases and phosphatases.

Case Study: Impact on Cell Signaling

In a study examining the effects of this compound on cancer cell lines, it was observed that treatment with this compound led to increased apoptosis rates and alterations in cell cycle progression. Specifically, concentrations as low as 10 µM demonstrated significant effects on cell viability and proliferation in MDA-MB-231 breast cancer cells .

Molecular Mechanism

At the molecular level, this compound interacts with various biomolecules through specific binding mechanisms. It can act as both an inhibitor and an activator of enzymes by binding to their active or allosteric sites. The presence of bromine and trifluoromethyl groups enhances its binding affinity, allowing for significant interactions with transcription factors that regulate gene expression .

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways by covalently bonding to active sites.

- Gene Regulation : By interacting with transcription factors, it can modulate the expression of genes related to cell growth and metabolism.

Temporal Effects in Laboratory Settings

The stability of this compound under various conditions is crucial for experimental applications. Long-term exposure studies indicate that while the compound is stable at room temperature, it may degrade under extreme conditions such as high temperatures or prolonged light exposure. These temporal effects can lead to cumulative impacts on cellular function over time.

常见问题

Q. What are the recommended synthetic routes for 2-bromo-4,6-bis(trifluoromethyl)benzaldehyde, and how can purity be optimized?

The synthesis typically involves halogenation and trifluoromethylation steps. A validated method includes bromination of a pre-functionalized benzaldehyde derivative using reagents like N-bromosuccinimide (NBS) under controlled conditions. For purity optimization, column chromatography with silica gel (hexane/ethyl acetate gradient) is effective. Ensure inert atmospheres to prevent decomposition of trifluoromethyl groups. Monitoring reaction progress via TLC or HPLC is critical .

Q. How should researchers handle and store this compound to maintain stability?

Due to its bromine and aldehyde moieties, the compound is sensitive to light and moisture. Store under argon or nitrogen at –20°C in amber vials. Use anhydrous solvents (e.g., THF, DMF) for reactions. Safety protocols for skin/eye exposure include immediate flushing with water for 15 minutes, as the toxicological profile is not fully characterized .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : - and -NMR are essential. The aldehyde proton appears as a singlet near δ 10.0 ppm, while trifluoromethyl groups show distinct signals. Coupling patterns in -NMR (e.g., J = 7.6 Hz for adjacent protons) confirm substitution patterns .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]: ~303.93 g/mol).

- X-ray crystallography : Resolves bromine and trifluoromethyl spatial arrangements, critical for confirming regiochemistry .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl and bromine groups influence reactivity in cross-coupling reactions?

The trifluoromethyl groups enhance electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., Wittig reactions). Bromine acts as a directing group in metal-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from the bis(trifluoromethyl) groups may reduce yields in palladium-mediated reactions. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reaction yields when using this compound in organocatalytic systems?

Discrepancies in yields often arise from competing pathways (e.g., aldol vs. Michael additions). Methodological solutions include:

Q. How can computational methods (e.g., DFT, Hirshfeld surface analysis) enhance understanding of this compound’s solid-state behavior?

- DFT : Calculates electrostatic potential surfaces to predict crystallinity and intermolecular interactions (e.g., C–Br⋯F contacts) .

- Hirshfeld analysis : Quantifies contributions of halogen bonding (Br⋯F) and van der Waals forces to crystal packing, aiding in polymorph prediction .

Q. What are the implications of fluorinated substituents on the compound’s biological activity in medicinal chemistry studies?

The trifluoromethyl groups increase metabolic stability and membrane permeability, making the compound a candidate for drug precursors. For example, fluorinated benzaldehydes are intermediates in cytotoxic agents targeting kinases. However, bromine may introduce off-target reactivity; replace with bioorthogonal groups (e.g., azides) via click chemistry for in vivo studies .

Methodological Best Practices

- Contradiction analysis : Compare NMR data with computational predictions to identify misassigned peaks .

- Reaction optimization : Use Design of Experiments (DoE) to systematically vary catalysts, solvents, and temperatures.

- Safety protocols : Prioritize fume hood use and PPE due to uncharacterized toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。